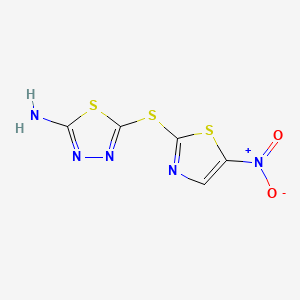SU 3327

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Halicin: is a powerful new antibiotic compound identified by a machine-learning algorithm . It has shown promise in several areas of scientific research, particularly in the field of medical engineering and science .
Antibiotic Resistance
Scientific Field: Medical Engineering and Science
Summary of Application: Halicin has been found to kill many of the world’s most problematic disease-causing bacteria, including some strains that are resistant to all known antibiotics.
Methods of Application: The discovery of Halicin involved the use of a machine-learning algorithm designed to pick out potential antibiotics that kill bacteria using different mechanisms than those of existing drugs.
Results or Outcomes: In laboratory tests, Halicin cleared infections in two different mouse models. It also prevented the development of antibiotic resistance in E.
Treatment of Intestinal Infections
Scientific Field: Pharmacology of Infectious Diseases
Summary of Application: Halicin has been evaluated as an effective drug for inhibiting intestinal infections.
Methods of Application: The safety and efficacy of Halicin were evaluated through acute oral toxicity, genotoxicity, and subchronic toxicity studies.
Results or Outcomes: Halicin showed a good therapeutic effect on the intestinal infection model of C. It was found to be poorly absorbed and quickly eliminated in vivo.
Treatment of Tuberculosis
Scientific Field: Infectious Disease Pharmacology
Summary of Application: Halicin has been identified as a potential treatment for tuberculosis.
Methods of Application: The machine-learning approach was used to identify Halicin from a pool of more than 100 million molecules.
Results or Outcomes: Halicin was found to be effective against a wide range of bacteria, including those causing tuberculosis.
Treatment of Antibiotic-Resistant Infections
Summary of Application: Halicin has been found to be effective against strains of bacteria considered untreatable.
Results or Outcomes: Halicin was found to be effective against a strain of A. Application of a halicin-containing ointment completely cleared the infections within 24 hours.
Drug Delivery Systems
Scientific Field: Pharmaceutical Technology
Summary of Application: Halicin has been explored for use in drug delivery systems.
Methods of Application: Electrospun fibers, which have a large surface area, ease of preparation, flexibility, and tensile strength, have been utilized for the delivery of Halicin.
Results or Outcomes: The use of these fibers for drug delivery has shown promise in a wide range of applications, including antimicrobial dressings, tissue engineering, wound healing, and more.
Energy Production in Bacterial Cells
Scientific Field: Microbiology
Summary of Application: Preliminary studies suggest that Halicin kills bacteria by disrupting their ability to maintain an electrochemical gradient across their cell membranes.
Methods of Application: This gradient is necessary, among other functions, to produce adenosine triphosphate (ATP, molecules that cells use to store and transfer energy), so if the gradient breaks down, the cells die.
Results or Outcomes: The disruption of this gradient by Halicin leads to the death of bacterial cells.
SU 3327, also known as Halicin, is a selective inhibitor of c-Jun N-terminal kinase (JNK), a crucial component in various cellular signaling pathways. It is identified by its CAS number 40045-50-9. The compound was developed through structure-activity relationship studies aimed at inhibiting JNK activity, which is implicated in numerous biological processes, including inflammation and cell survival . SU 3327 has garnered attention due to its potential therapeutic applications in treating conditions related to JNK overactivity, such as neurodegenerative diseases and cancer.
Originally intended to inhibit an enzyme (c-Jun N-terminal kinase) in diabetes treatment, Halicin's antibacterial activity seems to function differently [, ]. Studies suggest it disrupts the bacterial cell membrane's ability to maintain an electrochemical gradient, hindering their energy production and ultimately leading to cell death []. This mechanism could make it harder for bacteria to develop resistance compared to traditional antibiotics.
Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols used for similar compounds.
The primary biological activity of SU 3327 is its role as a JNK inhibitor. It demonstrates an inhibitory concentration (IC50) of approximately 0.7 μM for JNK, effectively disrupting the protein-protein interaction between JNK and its scaffold protein, JIP (JNK-interacting protein), with an IC50 of about 239 nM . Research indicates that SU 3327 exhibits antinociceptive effects (pain relief) and can induce hypothermia and motor impairment in animal models . These effects suggest its potential utility in pain management and other therapeutic areas.
SU 3327 has potential applications in various fields:
- Pharmaceutical Research: As a JNK inhibitor, it is being investigated for its role in treating cancer and neurodegenerative diseases.
- Pain Management: Its antinociceptive properties suggest that it could be developed into a therapeutic agent for chronic pain conditions.
- Research Tool: SU 3327 serves as a valuable tool in scientific research to study JNK signaling pathways and their implications in disease processes.
Interaction studies involving SU 3327 focus primarily on its binding affinity and inhibitory effects on JNK. These studies reveal that SU 3327 effectively inhibits the interaction between JNK and JIP, which is crucial for JNK's signaling function. Such interactions are essential for understanding how SU 3327 can modulate cellular responses under pathological conditions.
Several compounds share structural or functional similarities with SU 3327. Here are some notable examples:
Uniqueness of SU 3327
SU 3327 stands out due to its selectivity for JNK compared to other kinase inhibitors that may affect multiple pathways. Its specific action on the JNK signaling pathway makes it particularly valuable for targeted therapies aimed at conditions where this pathway plays a significant role. Additionally, its relatively low IC50 values indicate high potency, making it a promising candidate for further development in clinical settings.








